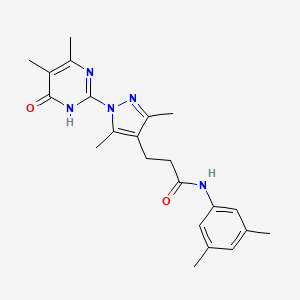

![molecular formula C18H22N2O5 B2740548 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-95-7](/img/structure/B2740548.png)

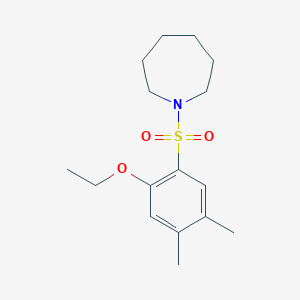

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of such compounds often involves the use of Boc protection. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The reaction should be allowed to escape CO2 gas that forms during the reaction .Chemical Reactions Analysis

In terms of chemical reactions, the Boc group can be removed (deprotected) under certain conditions. For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Anticancer Agents

A series of functionalized amino acid derivatives, including the subject compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds have shown promising results in designing new anticancer agents, particularly against ovarian and oral cancers, highlighting their potential in oncological research (Kumar et al., 2009).

Role in Renin Inhibition

This compound has been utilized in the synthesis of angiotensinogen transition-state analogues, which are potent inhibitors of human plasma renin. The research underscores its potential in developing treatments for conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).

Applications in Heterocyclic Chemistry

The compound has also found applications in the synthesis of heterocyclic compounds, such as 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, which are important in various chemical research fields (Lkizler et al., 1996).

Enantioselective Synthesis

Research has focused on the enantioselective synthesis of derivatives using this compound, highlighting its utility in preparing optically pure compounds for further application in medicinal chemistry and drug development (Magata et al., 2017).

Catalysis and Peptide Synthesis

It has been used as a catalyst in the N-tert-butoxycarbonylation of amines, showcasing its efficiency and environmental benignity in synthesizing N-Boc amino acids, which are crucial in peptide synthesis (Heydari et al., 2007).

Eigenschaften

IUPAC Name |

5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJKXZBZQFDKFQ-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride](/img/structure/B2740468.png)

![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2740473.png)

![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)

![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)

![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2740487.png)